molecular formula C7H17NO2 B12828940 5-(2-Aminoethoxy)pentan-1-ol

5-(2-Aminoethoxy)pentan-1-ol

Cat. No.: B12828940
M. Wt: 147.22 g/mol
InChI Key: ZODOAFPHNKMBEK-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)pentan-1-ol is an organic compound that belongs to the class of amino alcohols It features a primary amino group and a primary hydroxy group at the ends of a linear carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)pentan-1-ol can be achieved through several methods. One common approach involves the complete hydrogenation of furfural (furan-2-aldehyde) to yield tetrahydrofurfuryl alcohol (2-hydroxymethyltetrahydrofuran). This intermediate undergoes ring expansion upon dehydration to form dihydropyran. Dihydropyran then reacts with ammonia in a reductive amination under ring opening to produce this compound . Product yields of up to 85% can be achieved with a continuous process using a nickel-hydrotalcite catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous processes and efficient catalysts, such as nickel-hydrotalcite, ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary amines and alcohols.

    Substitution: Various substituted amino alcohols and ethers.

Scientific Research Applications

5-(2-Aminoethoxy)pentan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethoxy)pentan-1-ol is unique due to its specific carbon chain length and the presence of both amino and hydroxy groups, which provide versatility in chemical reactions and applications. Its potential as a building block for biodegradable materials and its role in various scientific research fields highlight its significance.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

5-(2-aminoethoxy)pentan-1-ol

InChI

InChI=1S/C7H17NO2/c8-4-7-10-6-3-1-2-5-9/h9H,1-8H2

InChI Key

ZODOAFPHNKMBEK-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOCCN

Origin of Product

United States

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